Cas no 2229436-08-0 (4-(3,6-dichloropyridazin-4-yl)butan-1-amine)

4-(3,6-Dichloropyridazin-4-yl)butan-1-amine is a versatile intermediate in organic synthesis, particularly valued for its pyridazine core and reactive amine functionality. The dichloro substitution at the 3- and 6-positions enhances its utility as a building block for further derivatization, enabling the synthesis of complex heterocyclic compounds. The butylamine side chain provides additional flexibility for coupling reactions or functional group transformations. This compound is especially useful in pharmaceutical and agrochemical research, where its structural features facilitate the development of biologically active molecules. Its stability and well-defined reactivity profile make it a reliable choice for precision synthesis in specialized applications.
4-(3,6-dichloropyridazin-4-yl)butan-1-amine structure
2229436-08-0 structure
Product name:4-(3,6-dichloropyridazin-4-yl)butan-1-amine
CAS No:2229436-08-0
MF:C8H11Cl2N3
Molecular Weight:220.099039316177
CID:6448709
PubChem ID:165801288

4-(3,6-dichloropyridazin-4-yl)butan-1-amine 化学的及び物理的性質

名前と識別子

    • 4-(3,6-dichloropyridazin-4-yl)butan-1-amine
    • 2229436-08-0
    • EN300-1978305
    • インチ: 1S/C8H11Cl2N3/c9-7-5-6(3-1-2-4-11)8(10)13-12-7/h5H,1-4,11H2
    • InChIKey: HLKBASYWVUBRDC-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(N=N1)Cl)CCCCN

計算された属性

  • 精确分子量: 219.0330028g/mol
  • 同位素质量: 219.0330028g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 145
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų
  • XLogP3: 1.8

4-(3,6-dichloropyridazin-4-yl)butan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1978305-0.05g
4-(3,6-dichloropyridazin-4-yl)butan-1-amine
2229436-08-0
0.05g
$1188.0 2023-09-16
Enamine
EN300-1978305-10.0g
4-(3,6-dichloropyridazin-4-yl)butan-1-amine
2229436-08-0
10g
$6082.0 2023-05-31
Enamine
EN300-1978305-0.1g
4-(3,6-dichloropyridazin-4-yl)butan-1-amine
2229436-08-0
0.1g
$1244.0 2023-09-16
Enamine
EN300-1978305-10g
4-(3,6-dichloropyridazin-4-yl)butan-1-amine
2229436-08-0
10g
$6082.0 2023-09-16
Enamine
EN300-1978305-5.0g
4-(3,6-dichloropyridazin-4-yl)butan-1-amine
2229436-08-0
5g
$4102.0 2023-05-31
Enamine
EN300-1978305-0.5g
4-(3,6-dichloropyridazin-4-yl)butan-1-amine
2229436-08-0
0.5g
$1357.0 2023-09-16
Enamine
EN300-1978305-1.0g
4-(3,6-dichloropyridazin-4-yl)butan-1-amine
2229436-08-0
1g
$1414.0 2023-05-31
Enamine
EN300-1978305-2.5g
4-(3,6-dichloropyridazin-4-yl)butan-1-amine
2229436-08-0
2.5g
$2771.0 2023-09-16
Enamine
EN300-1978305-0.25g
4-(3,6-dichloropyridazin-4-yl)butan-1-amine
2229436-08-0
0.25g
$1300.0 2023-09-16
Enamine
EN300-1978305-5g
4-(3,6-dichloropyridazin-4-yl)butan-1-amine
2229436-08-0
5g
$4102.0 2023-09-16

4-(3,6-dichloropyridazin-4-yl)butan-1-amine 関連文献

4-(3,6-dichloropyridazin-4-yl)butan-1-amineに関する追加情報

Introduction to 4-(3,6-dichloropyridazin-4-yl)butan-1-amine (CAS No. 2229436-08-0)

4-(3,6-dichloropyridazin-4-yl)butan-1-amine (CAS No. 2229436-08-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Properties: 4-(3,6-dichloropyridazin-4-yl)butan-1-amine is a small molecule with a molecular formula of C10H11Cl2N3. It has a molecular weight of approximately 250.11 g/mol. The compound features a pyridazine ring substituted with two chlorine atoms at the 3 and 6 positions, and a butylamine chain attached to the 4-position of the pyridazine ring. These structural elements contribute to its unique chemical and biological properties.

Synthesis Methods: The synthesis of 4-(3,6-dichloropyridazin-4-yl)butan-1-amine can be achieved through several routes. One common method involves the reaction of 3,6-dichloropyridazine with an appropriate amine derivative. For instance, the reaction of 3,6-dichloropyridazine with butylamine in the presence of a suitable catalyst can yield the desired product. Recent advancements in synthetic chemistry have also explored greener and more efficient methods to synthesize this compound, such as using microwave-assisted reactions and catalyst-free conditions.

Biological Activities: Research on 4-(3,6-dichloropyridazin-4-yl)butan-1-amine has revealed its potential as a bioactive molecule with diverse biological activities. Studies have shown that this compound exhibits significant anti-inflammatory and analgesic properties. In vitro experiments have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory diseases. Additionally, preliminary studies suggest that it may have neuroprotective effects, potentially useful in neurodegenerative disorders.

Clinical Applications: The therapeutic potential of 4-(3,6-dichloropyridazin-4-yl)butan-1-amine is currently being explored in various preclinical and early-stage clinical trials. Initial results from animal models have shown promising outcomes in reducing inflammation and pain associated with conditions such as arthritis and neuropathic pain. These findings have paved the way for further clinical investigations to evaluate its safety and efficacy in human subjects.

Mechanism of Action: The mechanism by which 4-(3,6-dichloropyridazin-4-yl)butan-1-amine exerts its biological effects is not yet fully understood. However, current research suggests that it may act through multiple pathways. One proposed mechanism involves the modulation of inflammatory signaling pathways, such as the NF-kB pathway, which plays a crucial role in the production of pro-inflammatory cytokines. Another potential mechanism involves the interaction with specific receptors or enzymes involved in pain signaling pathways.

Safety and Toxicity: Ensuring the safety and minimizing toxicity are critical aspects of drug development. Preclinical studies on 4-(3,6-dichloropyridazin-4-yl)butan-1-amine have indicated that it has a favorable safety profile at therapeutic doses. However, further extensive toxicological evaluations are necessary to fully understand its long-term effects and potential side effects.

FUTURE DIRECTIONS: The future research on 4-(3,6-dichloropyridazin-4-yl)butan-1-amine is expected to focus on several key areas. These include optimizing its chemical structure to enhance potency and selectivity, developing more efficient synthesis methods for large-scale production, and conducting comprehensive clinical trials to validate its therapeutic potential in various diseases. Additionally, exploring combination therapies involving this compound with other drugs may open new avenues for treating complex medical conditions.

In conclusion, 4-(3,6-dichloropyridazin-4-yl)butan-1-amine (CAS No. 2229436-08-0) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an exciting candidate for further investigation and development into effective therapeutic agents.

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